molecular formula C24H26ClNO3 B12765656 Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride CAS No. 96414-63-0

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride

Cat. No.: B12765656
CAS No.: 96414-63-0
M. Wt: 411.9 g/mol
InChI Key: MTQFVERZBBGVLB-UHFFFAOYSA-N
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Description

Benactizina N. 43, also known as Benactyzine, is a centrally acting muscarinic antagonist. It has been used in the treatment of depression and anxiety disorders, although it is no longer widely used in clinical practice. Benactizina N. 43 has significant antimuscarinic action, greater than that of atropine, and has been shown to provide protection in experimental organophosphate poisoning when combined with a cholinesterase reactivator .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benactizina N. 43 can be synthesized through the esterification of benzilic acid with diethylaminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of Benactizina N. 43 involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benactizina N. 43 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Benactizina N. 43 exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It inhibits the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. This results in various physiological effects, including reduced glandular secretions, relaxation of smooth muscles, and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benactizina N. 43 is unique in its greater antimuscarinic action compared to atropine and its ability to provide protection in experimental organophosphate poisoning. Its use in combination with cholinesterase reactivators highlights its potential in neuroprotective strategies .

Properties

CAS No.

96414-63-0

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

[2-(dimethylamino)-1-phenylethyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C24H25NO3.ClH/c1-25(2)18-22(19-12-6-3-7-13-19)28-23(26)24(27,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22,27H,18H2,1-2H3;1H

InChI Key

MTQFVERZBBGVLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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